Cas no 811828-76-9 (4-(4-Bromophenyl)tetrahydropyran)
4-(4-Bromophenyl)tetrahydropyran Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Bromophenyl)tetrahydro-2H-pyran
- 4-(4-Bromophenyl)tetrahydropyran
- 4-(4-bromophenyl)oxane
- 4-(4-bromophenyl)-tetrahydro-2H-pyran
- 4-(4-BROMO-PHENYL)-TETRAHYDRO-PYRAN
- 4-bromophenyl-4-tetrahydropyran
- 4-(4-Bromophenyl)tetrahydro-2H-pyran (ACI)
- 4-(Tetrahydropyran-4-yl)phenyl bromide
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- MDL: MFCD12913643
- Inchi: 1S/C11H13BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2
- InChI Key: JTRPUGBQABMPMD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C2CCOCC2)=CC=1
Computed Properties
- Exact Mass: 240.01500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- Boiling Point: 301.9±30.0℃ at 760 mmHg
- PSA: 9.23000
- LogP: 3.34310
4-(4-Bromophenyl)tetrahydropyran Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Bromophenyl)tetrahydropyran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001172-1g |
4-(4-Bromophenyl)tetrahydro-2H-pyran |
811828-76-9 | 95% | 1g |
$274.99 | 2023-09-01 | |
| Alichem | A119001172-5g |
4-(4-Bromophenyl)tetrahydro-2H-pyran |
811828-76-9 | 95% | 5g |
$802.88 | 2023-09-01 | |
| TRC | B698690-25mg |
4-(4-Bromophenyl)tetrahydropyran |
811828-76-9 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B698690-50mg |
4-(4-Bromophenyl)tetrahydropyran |
811828-76-9 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B698690-100mg |
4-(4-Bromophenyl)tetrahydropyran |
811828-76-9 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B698690-250mg |
4-(4-Bromophenyl)tetrahydropyran |
811828-76-9 | 250mg |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852722-1g |
4-(4-Bromophenyl)tetrahydropyran |
811828-76-9 | ≥95% | 1g |
981.90 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02805-25g |
4-(4-bromophenyl)oxane |
811828-76-9 | 95% | 25g |
$1200 | 2023-09-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0124-1g |
4-(4-Bromo-phenyl)-tetrahydro-pyran |
811828-76-9 | 97% | 1g |
1568.88CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0124-5g |
4-(4-Bromo-phenyl)-tetrahydro-pyran |
811828-76-9 | 97% | 5g |
4223.25CNY | 2021-05-08 |
4-(4-Bromophenyl)tetrahydropyran Production Method
Production Method 1
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane , Tetrahydrofuran ; 16 h, rt
Production Method 2
1.2 Solvents: Tetrahydrofuran ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
2.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Dichloromethane ; 0 °C; 1.5 h, 0 °C; 45 min, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; basified
Production Method 3
1.2 Reagents: Triethylamine
Production Method 4
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, rt
2.2 rt; 12 h, rt
2.3 Reagents: Water ; rt
3.1 Catalysts: Rhenium oxide (Re2O7) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, 100 °C
3.2 Reagents: Triethylamine
Production Method 5
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, rt
3.2 rt; 12 h, rt
3.3 Reagents: Water ; rt
4.1 Catalysts: Rhenium oxide (Re2O7) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, 100 °C
4.2 Reagents: Triethylamine
Production Method 6
1.2 Reagents: Nickel dichloride , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ; 3 h, 75 °C
1.3 Solvents: 1,4-Dioxane ; 1 min, rt
1.4 Reagents: Triethylamine ; 2 - 5 min, rt
1.5 12 h, 75 °C
Production Method 7
1.2 5 min, rt; 10 - 30 min, 30 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 30 °C
Production Method 8
1.2 Reagents: Iodobenzene diacetate ; reflux → 0 °C; 1 h, 0 °C
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 80 min, 10 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane , Tetrahydrofuran ; 16 h, rt
Production Method 9
1.2 rt; 12 h, rt
1.3 Reagents: Water ; rt
2.1 Catalysts: Rhenium oxide (Re2O7) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, 100 °C
2.2 Reagents: Triethylamine
4-(4-Bromophenyl)tetrahydropyran Raw materials
- oxane-4-carboxylic acid
- (4-bromophenyl)boronic acid
- 1,4-Dibromobenzene
- 3-(4-bromophenyl)pentane-1,5-diol
- oxan-4-one
- 3-(4-Bromophenyl)pentanedioic acid
- Pentanedioic acid, 3-(4-bromophenyl)-, 1,5-diethyl ester
- 1-Bromo-4-iodobenzene
- Acetohydrazide
- Schembl22032917
- 4,8-Dioxa-1,2-diazaspiro[4.5]dec-1-ene, 3-methoxy-3-methyl-
4-(4-Bromophenyl)tetrahydropyran Preparation Products
4-(4-Bromophenyl)tetrahydropyran Suppliers
4-(4-Bromophenyl)tetrahydropyran Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-(4-Bromophenyl)tetrahydropyran
Professional Introduction to 4-(4-Bromophenyl)tetrahydropyran (CAS No. 811828-76-9)
4-(4-Bromophenyl)tetrahydropyran, a compound with the chemical formula C₁₁H₁₃BrO and CAS number 811828-76-9, is a significant molecule in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the tetrahydropyran class, which is characterized by a saturated six-membered oxygen-containing heterocycle. The presence of a 4-bromophenyl substituent makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug development and material science.
The 4-bromophenyl group is a versatile aromatic moiety that can participate in various chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. These reactivities make 4-(4-Bromophenyl)tetrahydropyran a crucial building block for constructing more intricate molecular architectures. In recent years, there has been growing interest in the application of this compound in the synthesis of bioactive molecules due to its ability to serve as a precursor for a wide range of pharmacologically relevant structures.
In the realm of pharmaceutical research, 4-(4-Bromophenyl)tetrahydropyran has been explored as a key intermediate in the development of novel therapeutic agents. Its structural features allow for the introduction of diverse functional groups, enabling chemists to design molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their potential roles in treating neurological disorders, inflammation, and infectious diseases. The bromine atom attached to the phenyl ring provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Recent advancements in synthetic methodologies have further highlighted the utility of 4-(4-Bromophenyl)tetrahydropyran. Researchers have developed innovative strategies to incorporate this compound into larger molecular frameworks with high efficiency and selectivity. For example, transition-metal-catalyzed reactions have enabled the construction of complex heterocyclic systems that mimic natural products and bioactive peptides. These synthetic approaches have not only expanded the toolbox of organic chemists but also provided new avenues for drug discovery and development.
The tetrahydropyran core itself is known for its stability and flexibility, making it an attractive scaffold for medicinal chemists. Its ability to adopt various conformations allows it to interact favorably with biological targets, enhancing its potential as a pharmacophore. Moreover, the saturated nature of the tetrahydropyran ring reduces strain compared to its aromatic counterpart, improving metabolic stability and bioavailability. These properties have led to the incorporation of tetrahydropyran derivatives into numerous clinical candidates and marketed drugs.
In addition to its pharmaceutical applications, 4-(4-Bromophenyl)tetrahydropyran has found utility in materials science and agrochemical research. Its structural motifs can be incorporated into polymers and coatings to impart specific properties such as thermal stability and mechanical strength. In agrochemistry, derivatives of this compound have been explored as potential herbicides and fungicides due to their ability to interfere with essential biological processes in plants and fungi.
The synthesis of 4-(4-Bromophenyl)tetrahydropyran typically involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by bromination at the phenyl ring. Advances in catalytic systems have enabled more efficient and sustainable synthetic methods, reducing waste generation and energy consumption. These improvements align with the growing emphasis on green chemistry principles in industrial-scale production.
The role of computational chemistry in designing derivatives of 4-(4-Bromophenyl)tetrahydropyran cannot be overstated. Molecular modeling techniques have allowed researchers to predict the biological activity of different analogs before conducting experimental synthesis. This approach has significantly reduced the time and resources required for hit identification and lead optimization in drug discovery programs. By leveraging computational tools alongside traditional synthetic methods, scientists can accelerate the development pipeline for new therapeutic agents.
Future research directions for 4-(4-Bromophenyl)tetrahydropyran may focus on expanding its applications in medicinal chemistry and materials science. Exploration of novel synthetic pathways could lead to more efficient access to complex derivatives, while computational studies may uncover new biological activities associated with this scaffold. As our understanding of molecular interactions continues to evolve, compounds like 4-(4-Bromophenyl)tetrahydropyran will remain indispensable tools for innovation across multiple scientific disciplines.
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